molecular formula C23H48ClNO B047003 1-Octadecyl-3-pyrrolidinemethanol hydrochloride CAS No. 125131-66-0

1-Octadecyl-3-pyrrolidinemethanol hydrochloride

Cat. No.: B047003
CAS No.: 125131-66-0
M. Wt: 390.1 g/mol
InChI Key: RTWFLDGWBUXQMI-UHFFFAOYSA-N
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Description

1-Octadecyl-3-pyrrolidinemethanol hydrochloride, also known in research contexts by its code Ro 31-4493, is a chemical compound recognized in scientific literature for its role as an inhibitor of phospholipase A2 (PLA2) . Phospholipase A2 is a crucial enzyme that hydrolyzes phospholipids at the sn-2 position to release free fatty acids, including arachidonic acid, which is a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting this enzyme, this compound provides researchers with a valuable tool to probe the complex lipid signaling pathways involved in inflammatory responses . Its application is primarily in experimental settings to study the biochemical mechanisms of inflammation and the cellular effects resulting from the modulation of the arachidonic acid cascade. The compound's structure, featuring a long octadecyl chain, suggests potential for membrane interaction, making it a subject of interest for investigations into localized enzyme activity and lipid metabolism within cellular environments.

Properties

IUPAC Name

(1-octadecylpyrrolidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-23(21-24)22-25;/h23,25H,2-22H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFVTUWFUPCBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCC(C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925029
Record name (1-Octadecylpyrrolidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125131-66-0
Record name 1-Octadecyl-3-pyrrolidinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Octadecylpyrrolidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Choice of Alkylating Agent

1-Bromooctadecane is commonly used due to its commercial availability and reactivity. The reaction proceeds via an SN2 mechanism, where pyrrolidine’s nitrogen acts as a nucleophile, displacing bromide to form 1-octadecylpyrrolidine. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

Reaction Conditions:

  • Temperature: 60–80°C

  • Molar Ratio: Pyrrolidine : 1-Bromooctadecane = 1 : 1.2 (excess alkylating agent ensures complete substitution)

  • Solvent: THF or DMF

  • Yield: 70–85%

Hydroxymethylation at the 3-Position

After alkylation, the pyrrolidine ring undergoes hydroxymethylation to introduce the methanol group. This step often employs formaldehyde or paraformaldehyde under basic conditions.

Mechanism and Optimization

The hydroxymethylation proceeds via electrophilic aromatic substitution, where formaldehyde acts as an electrophile. Sodium hydroxide or potassium carbonate facilitates deprotonation, enhancing nucleophilicity at the 3-position.

Key Parameters:

  • Reagent: Paraformaldehyde (2 equivalents)

  • Base: NaOH (1.5 equivalents)

  • Solvent: Ethanol/water mixture (3:1)

  • Temperature: Reflux (78°C)

  • Yield: 65–75%

Stereochemical Considerations

If enantiomeric purity is required, Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) can invert stereochemistry. For example, a patent detailing (S)-3-hydroxypyrrolidine synthesis used DIAD and benzoic acid to achieve configuration reversal. Adapting this method could enable chiral synthesis of 1-octadecyl-3-pyrrolidinemethanol.

Formation of the Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt using hydrochloric acid. This improves stability and solubility.

Procedure:

  • Dissolve 1-octadecyl-3-pyrrolidinemethanol in anhydrous diethyl ether.

  • Slowly add concentrated HCl (37%) at 0–5°C to prevent decomposition.

  • Precipitate the hydrochloride salt, filter, and wash with cold ether.

  • Dry under vacuum to obtain a white crystalline solid.

Yield: >90%
Purity: ≥98% (confirmed by HPLC)

Purification and Characterization

Purification methods and analytical techniques ensure product quality.

Purification Strategies

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted alkylating agents.

Analytical Data

Parameter Value
Molecular FormulaC23H48ClNO
Molecular Weight390.1 g/mol
Melting Point102–105°C
1H NMR (CDCl3)δ 3.65 (m, 2H, CH2OH), 2.85 (m, 4H, pyrrolidine)
IR (KBr)3400 cm⁻¹ (O-H), 2800 cm⁻¹ (C-H alkyl)

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

Route A: Direct alkylation followed by hydroxymethylation (as described above).
Route B: Hydroxymethylation prior to alkylation, which avoids steric issues but requires protecting groups.

Parameter Route A Route B
Overall Yield50–60%40–50%
ComplexityModerateHigh (protection/deprotection)
ScalabilityIndustrialLab-scale

Route A is preferred for industrial applications due to fewer steps and higher yields.

Challenges and Optimization Strategies

Solubility Issues

The long alkyl chain reduces solubility in polar solvents. Solutions:

  • Use mixed solvents (e.g., THF/ethanol).

  • Increase reaction temperature to 80°C.

Byproduct Formation

  • N-Oxides: Formed via oxidation; mitigated by inert atmospheres (N2/Ar).

  • Dimerization: Controlled by dilute reaction conditions.

Industrial-Scale Considerations

For bulk production:

  • Cost Reduction: Recycle solvents via distillation.

  • Safety: Use corrosion-resistant reactors for HCl handling.

  • Quality Control: Implement inline HPLC monitoring to ensure consistency .

Chemical Reactions Analysis

1-Octadecyl-3-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Octadecyl-3-pyrrolidinemethanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Octadecyl-3-pyrrolidinemethanol hydrochloride with structurally or functionally related hydrochlorides and pyrrolidine derivatives, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Properties
This compound C₂₃H₄₈ClNO ~402.1 (estimated) C18 alkyl chain, pyrrolidine ring, hydroxymethyl group Likely surfactant or drug carrier; amphiphilic properties enable membrane interactions .
(R)-1-Boc-3-aminomethylpyrrolidine hydrochloride C₁₀H₂₁ClN₂O₂ 236.7 Boc-protected amine, pyrrolidine backbone Intermediate in peptide synthesis; labile to acidic conditions for deprotection .
1-Dimethylaminomethyl-1-phenyl-1-propanol hydrochloride C₁₃H₂₀ClNO 249.8 Aromatic phenyl group, tertiary amine, propanol chain Pharmaceutical impurity standard; studied for metabolic pathways .
Memantine hydrochloride C₁₂H₂₂ClN 215.8 Adamantane backbone, primary amine hydrochloride NMDA receptor antagonist; used in Alzheimer’s therapy .
Chlorphenoxamine hydrochloride C₁₈H₂₂ClNO 316.8 Ethanolamine derivative, diphenhydramine analog Antihistamine; forms charge-transfer complexes for analytical detection .

Key Findings from Comparative Analysis:

Structural Influence on Solubility: The C18 alkyl chain in this compound grants superior lipid solubility compared to smaller analogs like memantine hydrochloride (C12). This property is critical for formulations requiring sustained release or cellular membrane penetration . In contrast, (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride’s Boc group enhances stability during synthetic reactions but reduces water solubility unless deprotected .

Functional Group Impact: Compounds with aromatic groups (e.g., 1-Dimethylaminomethyl-1-phenyl-1-propanol hydrochloride) exhibit stronger UV absorption, facilitating spectrophotometric quantification . The absence of aromaticity in this compound may necessitate alternative analytical methods, such as HPLC with evaporative light scattering detection (ELSD) .

Stability and Reactivity: Hydrochloride salts generally improve thermal stability. For example, demeclocycline hydrochloride retains integrity under controlled storage but degrades under prolonged UV exposure . Similar behavior is expected for this compound due to its ionic nature.

Biological Activity

1-Octadecyl-3-pyrrolidinemethanol hydrochloride (CAS No. 125131-66-0) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula: C19H40ClN
  • Molecular Weight: 325.00 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Enzyme Modulation: The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular functions.
  • Receptor Interaction: It has been suggested that this compound can modulate receptor activity, potentially affecting neurotransmitter systems and other signaling pathways .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Research indicates that the compound can significantly reduce the production of nitric oxide (NO) and inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation at concentrations as low as 0.1 μM .

Case Studies

  • In Vitro Studies:
    • A study conducted on macrophage cell lines demonstrated that treatment with this compound resulted in a marked decrease in NO production, suggesting its potential as an anti-inflammatory agent .
  • Animal Models:
    • In animal models of inflammation, administration of the compound led to reduced swelling and pain responses, correlating with its in vitro anti-inflammatory activity. The mechanism was associated with downregulation of inflammatory mediators .

Data Table: Biological Activity Summary

Biological Activity Effect Concentration Study Type
Nitric Oxide ProductionInhibition0.1 μMIn Vitro
TNF-α ExpressionInhibition0.1 μMIn Vitro
IL-6 ExpressionInhibition0.1 μMIn Vitro
Swelling Response in AnimalsReductionN/AAnimal Model

Pharmacological Applications

The potential applications of this compound extend beyond anti-inflammatory effects:

  • Drug Development: Due to its ability to modulate inflammatory responses, this compound may serve as a lead candidate for developing new anti-inflammatory drugs.
  • Research Tool: Its unique properties make it a valuable tool for studying cellular signaling pathways and enzyme interactions in various biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Octadecyl-3-pyrrolidinemethanol hydrochloride, and how can purity be optimized during synthesis?

  • Methodology :

  • Alkylation of pyrrolidine precursors : React 3-pyrrolidinemethanol with 1-bromooctadecane under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine, followed by HCl salt formation .
  • Quaternization : Use methyl iodide or similar agents to quaternize the amine, ensuring stoichiometric control to minimize side products.
  • Purification : Employ column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (ethanol/water) to isolate high-purity product. Monitor via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR spectra with reference standards (e.g., δ ~3.5 ppm for pyrrolidine protons, δ ~1.2 ppm for octadecyl chain) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 398.5 (C₂₃H₄₈NOHCl) .
  • Elemental Analysis : Verify %C, %H, and %N match theoretical values (±0.3%) .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Guidelines :

  • Polar solvents : DMSO (≥50 mg/mL), methanol (limited solubility ~10 mg/mL).
  • Aqueous buffers : Solubility decreases at physiological pH due to protonation; use sonication or co-solvents (e.g., Tween-80) for in vitro assays .
  • Critical micelle concentration (CMC) : Measure via dynamic light scattering (DLS) to assess aggregation in aqueous media .

Q. How should this compound be stored to ensure long-term stability?

  • Protocols :

  • Store desiccated at -20°C in amber vials to prevent hydrolysis/oxidation.
  • Monitor stability via HPLC (C18 column, acetonitrile/0.1% TFA gradient) every 6 months; degradation products >2% warrant repurification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental Design :

  • Dose-response profiling : Test across a wide concentration range (1 nM–100 µM) to distinguish specific vs. nonspecific effects.
  • Control for aggregation : Include detergents (e.g., 0.01% Triton X-100) to rule out false positives from micelle formation .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and membrane permeability assays (propidium iodide uptake) to clarify mode of action .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

  • Analytical Workflow :

  • HPLC-MS : Identify byproducts (e.g., dealkylated intermediates, m/z 184.1) using a QTOF mass detector .
  • Ion chromatography : Quantify residual chloride ions (<0.1% w/w) to confirm salt stoichiometry .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; correlate impurity growth with storage conditions .

Q. How can the compound’s interaction with lipid bilayers be characterized experimentally?

  • Techniques :

  • Surface plasmon resonance (SPR) : Immobilize liposomes (DPPC/cholesterol) and measure binding kinetics (ka/kd) .
  • Fluorescence anisotropy : Use DPH or Laurdan probes to assess membrane fluidity changes .
  • Molecular dynamics simulations : Compare with experimental data to validate partitioning into hydrophobic domains .

Q. What are the challenges in designing in vivo studies for this compound, and how can they be mitigated?

  • Considerations :

  • Bioavailability : Formulate as liposomal nanoparticles to enhance absorption; measure plasma half-life via LC-MS/MS .
  • Toxicity screening : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney .
  • Metabolite identification : Use UPLC-Q Exactive HF-X to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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